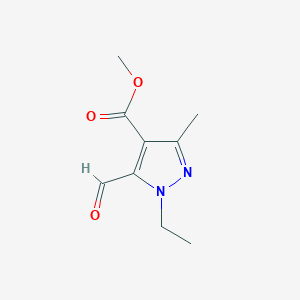![molecular formula C11H18ClNO3 B2860423 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide CAS No. 2411193-34-3](/img/structure/B2860423.png)
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in scientific research as it exhibits unique biochemical and physiological effects. The purpose of 4]octan-1-yl)acetamide.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide is not fully understood. However, it is believed to act as a positive allosteric modulator of GABA receptors. GABA is the major inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many clinically used drugs. By modulating GABA receptors, this compound is able to enhance the inhibitory effects of GABA, leading to its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
This compound has been shown to exhibit unique biochemical and physiological effects. It has been demonstrated to increase the activity of GABA receptors, leading to an increase in the inhibitory effects of GABA. Additionally, this compound has been shown to decrease the release of glutamate, a major excitatory neurotransmitter in the central nervous system. Finally, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its potent anticonvulsant and analgesic properties, which make it a useful tool for studying the mechanisms underlying these conditions. Additionally, this compound has been shown to exhibit a high degree of selectivity for GABA receptors, making it a useful tool for studying the effects of GABA modulation on neuronal activity. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide. One potential direction is the development of novel drugs based on this compound for the treatment of neurological disorders such as epilepsy and anxiety disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on neuronal activity. Finally, the development of more water-soluble derivatives of this compound could lead to improved experimental tools for studying the effects of GABA modulation on neuronal activity.
Synthesemethoden
The synthesis of 2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide involves a multi-step reaction process. The starting material for this synthesis is 3-ethoxy-5-hydroxymethylspiro[3.4]octane, which is reacted with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(3-ethoxy-5-hydroxymethylspiro[3.4]octan-1-yl)acetamide. This intermediate product is then further reacted with a base and a dehydrating agent to yield the final product, this compound.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide has been extensively studied for its potential applications in drug discovery. It has been shown to exhibit potent anticonvulsant and analgesic properties in animal models. Additionally, this compound has shown promising results in the treatment of neuropathic pain and anxiety disorders. Furthermore, this compound has been investigated for its potential as a scaffold for the development of novel drugs targeting GABA receptors.
Eigenschaften
IUPAC Name |
2-chloro-N-(3-ethoxy-5-oxaspiro[3.4]octan-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3/c1-2-15-9-6-8(13-10(14)7-12)11(9)4-3-5-16-11/h8-9H,2-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZVBFZHLNMYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCO2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)prop-2-en-1-one](/img/structure/B2860343.png)
![3-amino-N-(4-chlorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2860344.png)

![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)




![1-Methyl-5-[[(2S)-pyrrolidin-2-yl]methyl]pyrazole](/img/structure/B2860353.png)

![N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2860358.png)

![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2860361.png)